Pemetrexed Methyl Ester: A Comprehensive Technical Guide for Researchers
Pemetrexed Methyl Ester: A Comprehensive Technical Guide for Researchers
Introduction
Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of various malignancies, including malignant pleural mesothelioma and non-small cell lung cancer.[1] Its efficacy lies in the disruption of folate-dependent metabolic processes crucial for cell replication. The synthesis and purification of pemetrexed are complex processes that can lead to the formation of several process-related impurities and intermediates. Among these is pemetrexed methyl ester, a molecule that warrants detailed characterization to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical structure, physical properties, synthesis, analytical characterization, and potential biological significance of pemetrexed methyl ester, designed for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Pemetrexed methyl ester, specifically referred to as Pemetrexed-1-methyl Ester, is a derivative of pemetrexed where one of the carboxylic acid groups of the L-glutamic acid moiety is esterified with a methyl group.
Chemical Structure:
Figure 1: Chemical structure of Pemetrexed Methyl Ester.
The key structural features include the pyrrolo[2,3-d]pyrimidine core, the p-benzoyl linker, and the L-glutamic acid moiety esterified at the alpha-carboxyl group.
Table 1: Chemical Identifiers for Pemetrexed Methyl Ester
| Identifier | Value | Source |
| IUPAC Name | (4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | [2] |
| CAS Number | 1265908-63-1 | [2] |
| Molecular Formula | C21H23N5O6 | [2] |
| Molecular Weight | 441.44 g/mol | [2] |
| Canonical SMILES | COC(=O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | [2] |
| InChIKey | SMWFKBFNWHXOSN-AWEZNQCLSA-N | [2] |
Physical and Chemical Properties
Detailed experimental data on the physical properties of pemetrexed methyl ester are not extensively reported in the public domain. However, computed properties and data from related compounds provide valuable insights.
Table 2: Physical and Chemical Properties of Pemetrexed Methyl Ester
| Property | Value/Description | Source/Comment |
| Appearance | Likely an off-white to white solid. | Based on the appearance of pemetrexed and its diethyl ester.[3] |
| Melting Point | Not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO.[3] Pemetrexed diacid is practically insoluble in water, while the disodium salt is freely soluble.[4][5] The methyl ester would likely have intermediate solubility. | |
| Stability | Pemetrexed itself is sensitive to oxidation and pH changes.[6] Pemetrexed solutions are stable for a limited time under refrigerated conditions.[7][8] The ester is expected to be susceptible to hydrolysis under acidic or basic conditions. | |
| pKa | Not experimentally determined. The presence of the free carboxylic acid suggests it will have an acidic pKa. | |
| LogP (calculated) | 0.5 | [2] |
Synthesis and Purification
Pemetrexed methyl ester is primarily encountered as a process-related impurity during the synthesis of pemetrexed. The common synthetic route to pemetrexed involves the coupling of the key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, with a dialkyl ester of L-glutamic acid (typically the diethyl or dimethyl ester), followed by saponification of both ester groups.[9]
Figure 2: Simplified workflow for pemetrexed synthesis highlighting the origin of pemetrexed methyl ester.
The formation of the monomethyl ester can occur through several pathways:
-
Incomplete Saponification: If the starting material is pemetrexed dimethyl ester, incomplete hydrolysis can lead to the formation of the monomethyl ester.
-
Presence of Monomethyl Glutamate: If the L-glutamic acid dimethyl ester starting material contains L-glutamic acid monomethyl ester as an impurity, this can be carried through the coupling reaction to form pemetrexed methyl ester.
Targeted Synthesis
While not a standard production process, a targeted synthesis of pemetrexed methyl ester could be envisioned through controlled mono-saponification of pemetrexed dimethyl ester or by direct coupling of the pemetrexed core with L-glutamic acid 1-methyl ester.
Purification
As an impurity, pemetrexed methyl ester is typically controlled to very low levels in the final API. Purification of pemetrexed often involves crystallization techniques.[10][11] Chromatographic methods, such as preparative high-performance liquid chromatography (HPLC), would be the most effective means of isolating and purifying pemetrexed methyl ester for use as a reference standard.
Analytical Characterization
The identification and quantification of pemetrexed methyl ester as an impurity in pemetrexed drug substance and product are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the standard method for the analysis of pemetrexed and its related substances.
Table 3: Typical HPLC Parameters for Pemetrexed Impurity Profiling
| Parameter | Typical Conditions |
| Column | C18 or C8, e.g., Zorbax SB C8 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile). Gradient elution is often used to separate a wide range of impurities. |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approximately 230 nm |
Under these conditions, pemetrexed methyl ester would elute at a different retention time than pemetrexed and other impurities, allowing for its detection and quantification.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of pemetrexed methyl ester.
-
Expected Molecular Ion: For pemetrexed methyl ester (C21H23N5O6), the expected [M+H]+ ion would be at m/z 442.17.
-
Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of pemetrexed, with key fragments arising from the cleavage of the amide bond and within the glutamic acid moiety. Common fragments for pemetrexed include m/z 281.06 and 163.00.[2]
Figure 3: Predicted mass spectrometry fragmentation pathway for pemetrexed methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Significance
The biological activity of pemetrexed methyl ester has not been extensively studied. Pemetrexed itself acts as a prodrug that is actively transported into cells and then converted to its active polyglutamate forms.[12][13] These polyglutamated metabolites are potent inhibitors of several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[14]
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- 2. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US8981090B2 - Process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 11. CN109912605B - Purification method of pemetrexed intermediate - Google Patents [patents.google.com]
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- 13. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
